Quantified Lipophilicity Advantage Over 4‑Methoxy and 4‑Ethoxy Homologs
The computed LogP of 4‑(allyloxy)-N-(2-phenylethyl)benzamide is 3.61 , compared with 3.06 for the 4‑methoxy analog and 3.68 for the 4‑ethoxy analog . The polar surface area (PSA) is identical at 38.33 Ų across all three compounds , indicating that the allyloxy compound achieves a 0.55‑unit increase in lipophilicity over the methoxy derivative without altering hydrogen‑bonding capacity.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.61, PSA = 38.33 Ų |
| Comparator Or Baseline | 4‑methoxy analog: LogP = 3.06, PSA = 38.33 Ų; 4‑ethoxy analog: LogP = 3.68, PSA = 38.3 Ų |
| Quantified Difference | ΔLogP = +0.55 vs methoxy; ΔLogP = −0.07 vs ethoxy |
| Conditions | Computed LogP (XLogP3); PSA calculated from 2D structure. |
Why This Matters
The intermediate lipophilicity of the allyloxy compound may offer an optimal balance between membrane permeability and aqueous solubility relative to the more hydrophilic methoxy and the slightly more lipophilic ethoxy derivatives, which can directly influence compound selection in cellular permeability and CNS exposure studies.
